molecular formula C7H12ClN3O2S B1393749 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1215580-89-4

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B1393749
CAS RN: 1215580-89-4
M. Wt: 237.71 g/mol
InChI Key: PQWJNHCXCFODCQ-UHFFFAOYSA-N
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Description

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound used as a pharmaceutical intermediate . It is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives like 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The preparation of this compound has been reconsidered via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is represented by the formula C7H12ClN3O2S . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide are complex. For instance, the reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .


Physical And Chemical Properties Analysis

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide appears as colorless to light yellow crystals or crystalline powder . It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water . Its melting point is approximately 107-109°C .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been extensively studied for their ability to inhibit carbonic anhydrase isoenzymes. These studies have revealed significant inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes I and II, suggesting potential applications in treating conditions like glaucoma (Kasımoğulları et al., 2010), (Büyükkıdan et al., 2017).

Synthesis and Characterization of Derivatives

Research has also focused on synthesizing and characterizing various derivatives of this compound. These studies have aimed to explore the compound's potential in binding to the active sites of carbonic anhydrases and inhibiting their activity. This line of research contributes to the development of novel therapeutic agents (Komshina et al., 2020).

Potential in Treating CNS Disorders

Some studies have investigated the role of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives as selective ligands for CNS receptors. This research indicates the compound's potential in the treatment of complex diseases involving the central nervous system, such as depression and cognitive disorders (Canale et al., 2016).

Antimicrobial and Antitubercular Properties

Derivatives of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide have shown promising results as antimicrobial and antitubercular agents. Molecular docking studies and in vitro tests have demonstrated the compound's efficacy against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).

Application in Cancer Research

Research into the antiproliferative activities of pyrazole-sulfonamide derivatives has shown that these compounds can be effective against certain cancer cell lines. This suggests potential applications in developing new cancer treatments (Mert et al., 2014).

Mechanism of Action

Safety and Hazards

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid long-term or frequent contact with this compound, avoid inhaling its dust or solution, and store it in a sealed container, avoiding contact with oxidizers and strong acids and bases .

Future Directions

The future directions of research on 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide could involve further exploration of its biological potential. Given its potent antileishmanial and antimalarial activities, it could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-chloro-N-ethyl-1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3O2S/c1-4-9-14(12,13)6-5(2)10-11(3)7(6)8/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJNHCXCFODCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N(N=C1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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